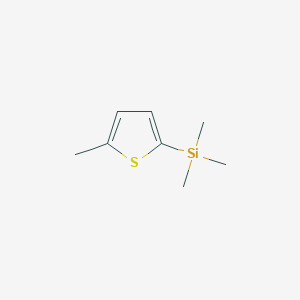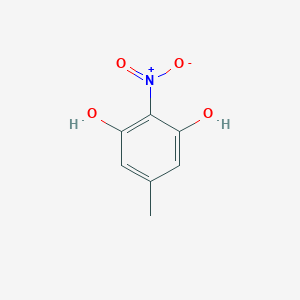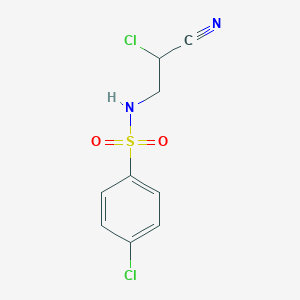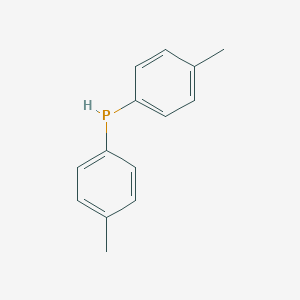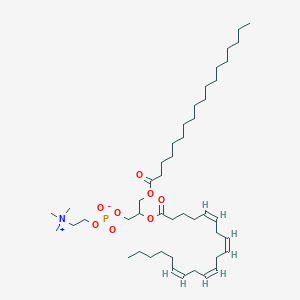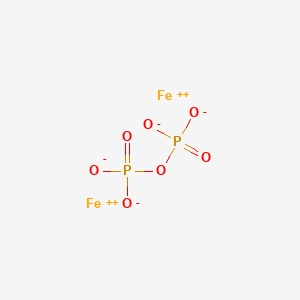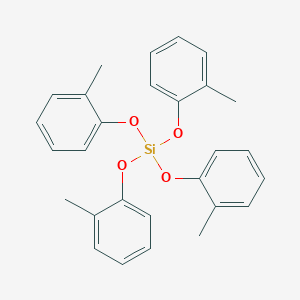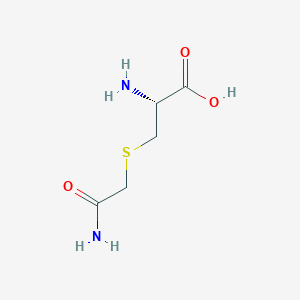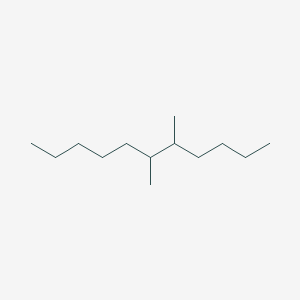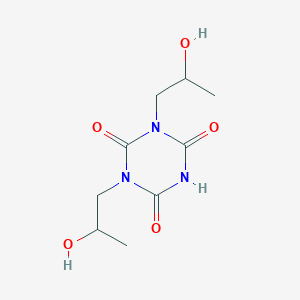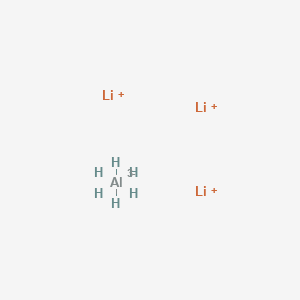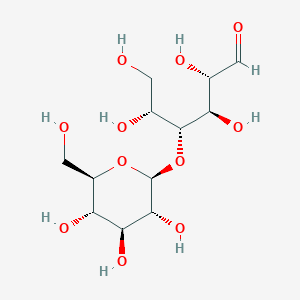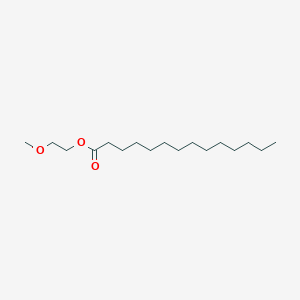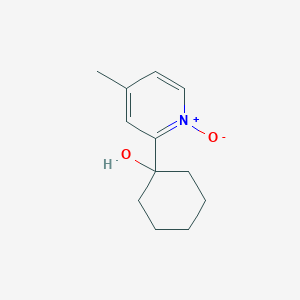
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide, commonly known as OH-PCP or PHP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s as a potential anesthetic agent, but its use in humans was discontinued due to its potent hallucinogenic effects. However, OH-PCP has gained attention in recent years as a research tool in the field of neuroscience due to its unique pharmacological properties.
作用机制
OH-PCP binds to a specific site on the NMDA receptor, which results in the inhibition of the receptor's function. This leads to a decrease in the activity of glutamate, an excitatory neurotransmitter, and a disruption of the normal communication between neurons. OH-PCP also affects other neurotransmitter systems, including dopamine and serotonin, which are involved in mood regulation and reward processing.
生化和生理效应
OH-PCP produces a range of physiological and psychological effects, including dissociation, hallucinations, and altered perception of time and space. It also affects motor coordination and can cause ataxia, or loss of control of voluntary movements. OH-PCP has been shown to increase heart rate and blood pressure, and can cause respiratory depression at high doses.
实验室实验的优点和局限性
OH-PCP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor. It is also relatively easy to synthesize and has a long half-life, which allows for extended experiments. However, OH-PCP has several limitations, including its potential for abuse and its side effects, which can complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on OH-PCP and related dissociative drugs. One area of interest is the development of novel NMDA receptor antagonists with improved selectivity and safety profiles. Another area of research is the use of OH-PCP as a tool to study the neurobiological basis of addiction and substance abuse. Finally, OH-PCP may have potential therapeutic applications in the treatment of neurological and psychiatric disorders, although further research is needed to determine its safety and efficacy.
合成方法
OH-PCP can be synthesized through a multi-step process starting with the reaction of cyclohexanone with methylamine to form 2-methylamino-cyclohexanone. This intermediate is then reacted with pyridine to form the final product, OH-PCP. The synthesis process involves several purification steps, including recrystallization and column chromatography, to obtain a pure product.
科学研究应用
OH-PCP has been used extensively in scientific research to study the mechanisms of action of dissociative drugs on the central nervous system. It has been shown to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. OH-PCP has also been used to study the role of the NMDA receptor in the development and treatment of various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
属性
CAS 编号 |
17117-08-7 |
|---|---|
产品名称 |
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-(4-methyl-1-oxidopyridin-1-ium-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-10-5-8-13(15)11(9-10)12(14)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7H2,1H3 |
InChI 键 |
HAXFEUIMWUBQGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O |
规范 SMILES |
CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O |
同义词 |
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



